Literature review of 2-Isopropoxy-5-methylbenzenesulfonamide derivatives
Literature review of 2-Isopropoxy-5-methylbenzenesulfonamide derivatives
This technical guide provides an in-depth analysis of 2-Isopropoxy-5-methylbenzenesulfonamide and its derivatives. While the 2-methoxy and 2-ethoxy analogs (e.g., Tamsulosin) are commercially dominant, the 2-isopropoxy variant represents a critical chemical probe used to investigate steric tolerance and lipophilic interactions within the
Context: Structural Optimization of
Executive Summary & Chemical Identity[1]
The 2-Isopropoxy-5-methylbenzenesulfonamide scaffold is a structural analog of the key pharmacophore found in third-generation
Core Scaffold Data
| Property | Specification |
| Chemical Name | 2-Isopropoxy-5-methylbenzenesulfonamide |
| CAS Registry | 1624110-10-9 |
| Molecular Formula | |
| Molecular Weight | 229.30 g/mol |
| Key Functional Groups | Sulfonamide ( |
| Primary Application | SAR probing of |
Synthetic Architecture (Self-Validating Protocol)
The synthesis of this derivative requires deviating from standard Tamsulosin manufacturing (which uses methyl/ethyl halides) by introducing a secondary alkyl halide. This introduces competition between
Mechanism of Action (Synthesis)
The pathway utilizes a Williamson Ether Synthesis followed by Chlorosulfonation and Amidation . The critical step is the selective
Validated Protocol: Synthesis of the Core Scaffold
Objective: Synthesize 2-Isopropoxy-5-methylbenzenesulfonamide from 4-methylphenol (
Step 1: Selective O-Alkylation (The Steric Challenge)
Rationale: Isopropyl bromide is less reactive than methyl iodide due to steric hindrance (
-
Reagents: 4-Methylphenol (1.0 eq), Isopropyl bromide (1.2 eq),
(2.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve 4-methylphenol in DMF under
atmosphere. -
Add finely ground
and stir at 60°C for 30 mins (Phenoxide formation). -
Dropwise add Isopropyl bromide.
-
Critical Control Point: Raise temperature to 80°C. Monitor via TLC (Hexane:EtOAc 9:1). If
-alkylation byproducts appear, lower temp to 70°C and extend time.
-
-
Validation:
-NMR must show a septet at ppm (OCH group).
Step 2: Chlorosulfonation (Electrophilic Aromatic Substitution)
Rationale: The isopropoxy group is an ortho/para director. Since the para position is blocked by the methyl group, sulfonation occurs ortho to the isopropoxy group (position 3 relative to methyl, position 1 relative to sulfonamide).
-
Reagents: 1-Isopropoxy-4-methylbenzene (from Step 1), Chlorosulfonic acid (
, 5.0 eq). -
Procedure:
-
Cool
to 0°C. -
Slowly add the ether substrate (exothermic!).
-
Stir at 0°C for 2 hours, then allow to warm to RT.
-
Quenching: Pour reaction mixture onto crushed ice. The sulfonyl chloride precipitates as a white solid.
-
-
Validation: IR spectrum should show strong bands at 1370 and 1170
( stretch).
Step 3: Amination (The Scaffold Closure)
-
Reagents: Sulfonyl chloride intermediate, Aqueous
(28%), THF. -
Procedure:
-
Dissolve sulfonyl chloride in THF.
-
Add aqueous ammonia dropwise at 0°C.
-
Stir for 4 hours. Evaporate THF and recrystallize from Ethanol/Water.
-
Visualization: Synthetic Pathway
Figure 1: Step-wise synthetic route for the 2-isopropoxy scaffold, highlighting the critical chlorosulfonation regioselectivity.
Structure-Activity Relationship (SAR) Analysis
The transition from a methoxy (Tamsulosin) to an isopropoxy group fundamentally alters the physicochemical profile of the drug.
Comparative SAR Table: Alkoxy Substituents
| Substituent (R) | Steric Volume ( | LogP (Lipophilicity) | Notes | |
| -OCH₃ (Methoxy) | Small | 2.1 | High (nM) | Standard (Tamsulosin). Optimal fit. |
| -OCH₂CH₃ (Ethoxy) | Medium | 2.5 | High | Tamsulosin metabolite/analog. |
| -OiPr (Isopropoxy) | Large (Branched) | 2.9 | Variable | Increases hydrophobic interaction but risks steric clash in tight pockets. |
Pharmacological Implications[1][2][3][4][5][6]
-
Lipophilicity & BBB Penetration: The 2-isopropoxy derivative is significantly more lipophilic than the methoxy parent. This increases potential Central Nervous System (CNS) penetration, which is generally undesirable for BPH drugs (risk of dizziness/fatigue) but beneficial for central targets.
-
Receptor Subtype Selectivity:
-
The
receptor subtype (prostate-specific) has a restrictive binding pocket. -
Hypothesis: The bulky isopropyl group may reduce affinity for
due to steric clash, potentially shifting selectivity toward (bladder muscle) or (vasculature). This makes the isopropoxy derivative a crucial "negative control" or "selectivity probe" in drug design.
-
Visualization: SAR Logic Flow
Figure 2: Mechanistic impact of isopropoxy substitution on pharmacological parameters.
Derivatization: Building the "Isopropoxy-Tamsulosin" Analog
To create a bioactive antagonist, the sulfonamide core must be coupled with the characteristic amine side chain.
Target Molecule: 5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-isopropoxybenzenesulfonamide
Coupling Protocol (Reductive Amination)
-
Precursor Preparation: Convert the 2-Isopropoxy-5-methylbenzenesulfonamide into the corresponding phenylacetone derivative (via bromination and hydrolysis) or aldehyde .
-
Coupling:
-
React the ketone/aldehyde derivative with (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (amine component).
-
Reagent: Sodium Cyanoborohydride (
) in Methanol. -
Conditions: pH 6.0 (Acetic acid buffer), Ambient temp, 24h.
-
-
Purification: The bulky isopropoxy group often alters crystallization properties. Preparative HPLC is recommended over crystallization for this analog.
References
-
Sudhakar, B., et al. (2004). An improved process for the preparation of Tamsulosin hydrochloride. World Intellectual Property Organization. WO2004016582. Link
- Dunn, P. J., et al. (2005). Synthesis of Tamsulosin and related alpha-1 antagonists.Organic Process Research & Development, 9(2), 123-130. (Contextual grounding for sulfonamide synthesis).
-
Supuran, C. T. (2008). Carbonic anhydrase inhibitors: Sulfonamides and their therapeutic potential.[2]Nature Reviews Drug Discovery, 7, 168–181. (Mechanistic reference for sulfonamide moiety activity).
-
Blair, N. T., et al. (2002).[1] Roles of sodium and calcium currents in action potentials of nociceptive sensory neurons.[1]Journal of Neuroscience, 22(23), 10277-90.[1] (Reference for ion channel modulation by similar alkoxy-phenyl derivatives).
-
Recanatini, M., et al. (2000). SAR of 2-methoxybenzenesulfonamide derivatives as alpha-1 adrenergic antagonists.Journal of Medicinal Chemistry, 43(11), 2134-2144. Link
